molecular formula C13H13NO2 B3048783 methyl 1-benzyl-1H-pyrrole-2-carboxylate CAS No. 18159-23-4

methyl 1-benzyl-1H-pyrrole-2-carboxylate

Cat. No.: B3048783
CAS No.: 18159-23-4
M. Wt: 215.25 g/mol
InChI Key: ASHPSTQAODFMLF-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Mechanism of Action

Mode of Action

The mode of action of “methyl 1-benzyl-1H-pyrrole-2-carboxylate” is also not well-defined due to the lack of research on this specific compound. Pyrrole derivatives can interact with various biological targets, leading to a range of effects. The exact interactions and changes resulting from this compound would depend on its specific targets .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its bioavailability. More detailed studies would be needed to fully understand its pharmacokinetic properties .

Result of Action

As a pyrrole derivative, it may have a range of potential effects, but specific outcomes would depend on its targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “this compound”. For instance, its stability could be affected by temperature and pH. It’s also worth noting that the compound is incompatible with strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-benzyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol in the presence of a catalyst. For example, lipase-catalyzed transesterification can be used, where methyl 1H-pyrrole-2-carboxylate reacts with benzyl alcohol in the presence of lipase, toluene, and molecular sieves at 40°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., bromine) and nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrole-2-methanol derivatives.

Scientific Research Applications

Methyl 1-benzyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological processes involving pyrrole derivatives.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-methylpyrrole-2-carboxylate: Similar structure but with a methyl group instead of a benzyl group.

    Benzyl 1H-pyrrole-2-carboxylate: Similar structure but without the methyl ester group.

    Pyrrole-2-carboxylic acid: The parent compound without the ester or benzyl groups.

Uniqueness

Methyl 1-benzyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the benzyl and methyl ester groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

IUPAC Name

methyl 1-benzylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-16-13(15)12-8-5-9-14(12)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPSTQAODFMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617788
Record name Methyl 1-benzyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18159-23-4
Record name Methyl 1-(phenylmethyl)-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18159-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-benzyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of methyl-2-pyrrole carboxylate (8.00 g, 63.9 mmol) in DMF (320 mL) was added NaH (60% by weight 5.10 g, 128 mmol). After 20 min, benzylbromide (11.4 mL, 95.9 mmol) was added and the reaction was warmed to rt. Stirring was continued for 2 h before quenching with saturated aq NH4Cl (0.5 L). The mixture was extracted 3× with EtOAc and the combined organic layers were washed with H2O (3×) and brine, dried over MgSO4, filtered and concentrated in vacuo to give a yellow oil. The crude product was chromatographed over silica gel (0 to 10% EtOAc in heptane over 25 min) to give methyl 1-benzyl-1H-pyrrole-2-carboxylate as a colorless oil (7.75 g, 56%). Rf=0.48 (25:75 heptane/EtOAc); 1H NMR (400 MHz, CDCl3) δ (ppm) 7.28-7.34 (m, 2H) 7.23-7.27 (m, 1H) 7.09-7.13 (m, 2H) 7.01 (dd, J=4.0, 1.8 Hz, 1H) 6.88-6.91 (m, 1H) 6.19 (dd, J=4.0, 2.6 Hz, 1H) 5.57 (s, 2H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
solvent
Reaction Step One
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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